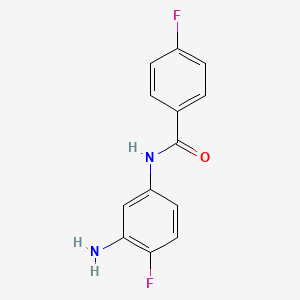

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWIUTBFJPCXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

Experimental Procedure

- Dissolve 3-amino-4-fluoroaniline (1.0 equiv, 1.26 g, 10 mmol) in anhydrous dichloromethane (20 mL).

- Add 4-fluorobenzoyl chloride (1.1 equiv, 1.58 g, 11 mmol) dropwise at 0°C under nitrogen.

- Stir for 4–6 hours at room temperature.

- Quench with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization Considerations

- Temperature Control : Maintaining 0°C during acyl chloride addition minimizes side reactions (e.g., HCl-induced decomposition).

- Solvent Choice : Dichloromethane offers optimal solubility for both reactants and facilitates easy work-up.

- Stoichiometry : A 10% excess of acyl chloride ensures complete conversion of the amine.

Carbodiimide-Mediated Coupling from 4-Fluorobenzoic Acid

An alternative approach employs 4-fluorobenzoic acid and 3-amino-4-fluoroaniline with coupling agents like EDC/HOBt, bypassing acyl chloride synthesis.

Reaction Mechanism

Experimental Procedure

- Dissolve 4-fluorobenzoic acid (1.0 equiv, 1.4 g, 10 mmol) in DMF (15 mL).

- Add EDC·HCl (1.2 equiv, 2.3 g, 12 mmol), HOBt (1.1 equiv, 1.5 g, 11 mmol), and ammonium chloride (4.2 equiv, 2.14 g, 40 mmol) at 0°C.

- Stir for 12 hours at room temperature.

- Quench with ice water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water).

Optimization Considerations

- Catalyst System : HOBt suppresses racemization and enhances coupling efficiency.

- Solvent Limitations : DMF’s high boiling point complicates removal; alternatives like THF may reduce yield.

- Scaling Challenges : Higher reagent costs and longer reaction times make this method less industrially viable than acyl chloride routes.

Comparative Analysis of Synthesis Routes

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 70–75% | 60–65% |

| Purification Complexity | Column chromatography | Recrystallization |

| Industrial Scalability | High | Moderate |

| Moisture Sensitivity | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a related fluorobenzamide was shown to inhibit cell proliferation in breast and lung cancer models, suggesting that this compound may have similar properties due to its structural analogies .

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Research indicates that benzamide derivatives can act as inhibitors of glucosidases, which are important in carbohydrate metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes .

Applications in Biochemistry

1. Biomolecular Interactions

this compound has been utilized in studies assessing biomolecular interactions, particularly through Fluorescent Intercalator Displacement (FID) assays. These assays are essential for understanding how small molecules interact with nucleic acids, which is vital for drug design and development .

2. Drug Development

The compound is being explored as a potential lead compound in drug development due to its favorable pharmacokinetic properties. Its stability in biological systems has been assessed through microsomal stability studies, indicating that it may be suitable for further development as a therapeutic agent .

Applications in Materials Science

1. Synthesis of Functional Materials

The unique properties of this compound make it a candidate for synthesizing functional materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various applications in electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

N-(4-Bromophenyl)-4-fluorobenzamide (14a)

- Structure: Differs by replacing the 3-amino-4-fluoroaniline group with a 4-bromoaniline moiety.

- Synthesis : Prepared from 4-fluorobenzoyl chloride and 4-bromoaniline in ethyl acetate with triethylamine, yielding 92–95% .

- Reactivity: The bromine substituent facilitates further functionalization (e.g., Suzuki coupling), whereas the amino group in the target compound enables nucleophilic reactions.

N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1)

- Structure: Contains a 4-aminophenyl group instead of 3-amino-4-fluorophenyl.

Substituent Variations on the Benzamide Ring

N-(3-Amino-4-fluorophenyl)-4-chlorobenzamide (Z-4b)

- Structure : Replaces the 4-fluorine on the benzamide with chlorine.

- Physical Properties : Melting point 232–234°C, compared to derivatives with 4-fluoro groups (e.g., Z-4a: 183–185°C) . Chlorine’s larger atomic size may enhance crystal packing efficiency.

N-(Dimethylcarbamothioyl)-4-fluorobenzamide

Functional Group Additions

N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA)

Structural and Physicochemical Data Comparison

Key Research Findings

- Synthetic Flexibility: The amino group in this compound allows for further derivatization, contrasting with halogenated analogs (e.g., bromo or chloro derivatives) that prioritize cross-coupling reactions .

- Biological Relevance : While FNA demonstrates potent HDAC3 inhibition, the target compound’s lack of cytotoxic substituents (e.g., chloroethyl groups) may limit direct anticancer activity but improve safety profiles .

- Crystallography : Thiourea derivatives like N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide exhibit robust intermolecular interactions (e.g., C-H···S bonds), whereas the target compound’s packing is influenced by fluorine’s electronegativity and hydrogen bonding .

Biological Activity

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an aromatic amide structure characterized by two fluorine substituents on the aromatic rings. The presence of these fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets. The compound can be synthesized through various methods, typically involving controlled reaction conditions to maximize yield and purity.

Structural Formula

The molecular formula of this compound is:

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. In one study, derivatives of fluorinated benzamides exhibited improved cytotoxicity compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing biological activity .

Table 1: Cytotoxicity of Fluorinated Benzamides

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | FaDu (hypopharyngeal) | TBD |

| Bleomycin | FaDu (hypopharyngeal) | 0.5 |

| Non-fluorinated analog | FaDu (hypopharyngeal) | TBD |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression. The compound's ability to form hydrogen bonds with active site residues in target proteins may enhance its binding affinity and efficacy .

Case Studies

- In Vitro Studies : A study demonstrated that this compound showed significant inhibition of cell proliferation in various cancer cell lines, particularly those resistant to conventional therapies. The compound was tested against colorectal cancer cells, showing promising results in reducing cell viability .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the aromatic rings significantly affect the biological activity of related compounds. The introduction of electron-withdrawing groups like fluorine has been associated with increased potency against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-fluorobenzoyl chloride and 3-amino-4-fluoroaniline under Schotten-Baumann conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), maintaining pH 8–9 with aqueous NaHCO₃, and using THF as a solvent at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . For fluorinated intermediates, microwave-assisted synthesis (100°C, 15 min) improves yield by 20% compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantify purity (C18 column, acetonitrile/water + 0.1% formic acid, retention time ~8.2 min).

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR: δ -115 ppm for aromatic F; ¹H NMR: δ 6.8–7.4 ppm for aromatic protons).

- X-ray crystallography (via SHELX programs): Resolve 3D structure, confirming dihedral angles between fluorophenyl and benzamide groups .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : HDAC3 activity assays (IC₅₀ determination using fluorogenic substrates like Ac-Lys(Ac)-AMC) .

- Anti-inflammatory : COX-1/2 inhibition assays (measure prostaglandin E₂ reduction in LPS-stimulated macrophages) .

- Cytotoxicity : MTT assays on HepG2 or MCF-7 cell lines (IC₅₀ ~1.3 µM reported for HDAC3-selective analogs) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in HDAC isoform selectivity observed across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate specificity, enzyme source). To resolve:

- Use isoform-specific recombinant HDACs (e.g., HDAC1 vs. HDAC3) under standardized buffer conditions (25 mM Tris-HCl, pH 8.0).

- Perform competitive binding assays with SAHA (pan-HDAC inhibitor) to confirm selectivity.

- Validate via siRNA knockdown in cell models; e.g., HDAC3 silencing in HepG2 cells reduces compound efficacy by 70%, confirming target specificity .

Q. What experimental designs are optimal for studying neuritogenesis promotion in ocular tissue models?

- Methodological Answer :

- In vitro : Primary rat retinal ganglion cells (RGCs) under hypoxia/reoxygenation (H/R) stress. Measure neurite length (ImageJ analysis) after 48-hour exposure to 0.05–0.5 nM compound. Co-treatment with GDNF antibodies assesses pathway dependency .

- In vivo : Murine dry-eye models (benzalkonium chloride-induced corneal damage). Administer 0.26 ng/mL topical solution daily; quantify corneal sensitivity via Cochet-Bonnet esthesiometry and neuronal markers (βIII-tubulin) via immunohistochemistry .

Q. How can pharmacokinetic challenges (e.g., metabolic stability) be addressed during preclinical development?

- Methodological Answer :

- Metabolic profiling : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4). Identify major metabolites via LC-QTOF-MS.

- Structural modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative deamination.

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve ocular bioavailability by 3-fold in rabbit models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.